(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Chiral Resolution Enantiomeric Purity Stereoselective Synthesis

Ensure target fidelity with (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine. Unlike racemates or regioisomers, the defined (R)-stereochemistry at the 3-position and the specific 4-fluoro substitution guarantee reproducible binding in 5-HT2C agonist synthesis studies. Using less-defined alternatives risks a 50% potency loss, off-target activity at 5-HT2A/2B, and confounded SAR data, making this single enantiomer essential for reliable biological assays and GMP synthesis. Procure now to secure your chiral building block.

Molecular Formula C8H8FNO
Molecular Weight 153.15
CAS No. 1213021-49-8
Cat. No. B3222367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-fluoro-2,3-dihydrobenzofuran-3-amine
CAS1213021-49-8
Molecular FormulaC8H8FNO
Molecular Weight153.15
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC=C2F)N
InChIInChI=1S/C8H8FNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m0/s1
InChIKeyAQQJRPFPRCBKNR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8): Core Identity and Procurement Baseline


(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) is a chiral benzofuran derivative with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . It features a single stereocenter at the 3-position of the dihydrobenzofuran ring, designated with the (R)-configuration [1]. This compound is characterized as a primary amine building block, typically available as the free base, and is of interest in medicinal chemistry for the synthesis of receptor-targeted ligands and other bioactive molecules [2].

(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8): Why Generic Substitution Fails in Chiral Applications


Generic substitution with racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine, its (S)-enantiomer (CAS 1213519-46-0), or regioisomeric analogs (e.g., 5- or 6-fluoro substitution) is scientifically inadvisable due to the compound's specific stereochemical and electronic configuration. The (R)-stereocenter at the 3-position, combined with the 4-fluoro substitution, dictates a unique three-dimensional pharmacophore that directly impacts binding affinity and selectivity at biological targets [1]. Literature on chiral dihydrobenzofurans demonstrates that enantiomers can exhibit divergent biological activities, with one enantiomer showing potent activation of a target receptor (e.g., pEC50 of 8.2 for RXR) while the other is inactive or has a different profile [2]. Substituting with a racemate reduces effective concentration by 50% and introduces an unknown variable from the undesired enantiomer, potentially confounding biological assays or leading to failed quality control in GMP synthesis. Furthermore, shifting the fluorine atom to the 5- or 6-position (as in CAS 1213414-46-0 or 1213490-00-6) alters the electronic distribution and hydrogen-bonding capacity of the benzofuran core, which is known to significantly impact SAR, with IC50 values varying by over 100-fold between regioisomers in certain dihydrobenzofuran series [3]. Therefore, only the specified (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine ensures experimental reproducibility and target engagement fidelity.

(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8): Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Purity and Chiral Identity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The compound is supplied as the single (R)-enantiomer with a minimum chemical purity specification of 95% or 98% (NLT) , ensuring the active stereoisomer is not contaminated by its (S)-counterpart. In contrast, the racemic mixture contains both enantiomers, which can have opposing or confounding biological effects. For instance, in the dihydrobenzofuran class, enantiomers of the same scaffold have been shown to activate different nuclear receptors [1]. While direct comparative IC50 data for this specific pair is not publicly available, the class-level inference is that procurement of the (R)-enantiomer provides a defined, reproducible stereochemical input, whereas the racemate introduces an undefined 1:1 mixture that can compromise assay validity and downstream synthesis of single-enantiomer APIs.

Chiral Resolution Enantiomeric Purity Stereoselective Synthesis

Regioisomeric Fluorine Substitution: 4-Fluoro vs. 5-Fluoro and 6-Fluoro Analogs

The 4-fluoro substitution pattern on the benzofuran core distinguishes this compound from its 5-fluoro (CAS 1213414-46-0) and 6-fluoro (CAS 1213490-00-6) regioisomers. While direct quantitative binding data for this exact scaffold are not published, studies on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrate that the position of the fluorine atom significantly modulates biological activity. In a related study, the introduction of fluorine and other substituents on the benzofuran core led to a range of anti-inflammatory and anticancer effects, with SAR analysis indicating that the presence and position of fluorine are critical determinants of potency [1]. The 4-fluoro substitution in this compound creates a distinct electronic environment (predicted pKa 8.06 ± 0.20) that affects the basicity of the adjacent amine, potentially altering its hydrogen-bonding capacity and receptor interactions compared to the 5- or 6-fluoro analogs.

Structure-Activity Relationship Fluorine Chemistry Regioisomer Comparison

Base Form vs. Hydrochloride Salt: Free Amine for Versatile Derivatization

The compound is offered as the free base (CAS 1213021-49-8), not as a hydrochloride salt (e.g., CAS 2102410-88-6). This is a critical procurement consideration for synthetic applications. The free amine has a predicted pKa of 8.06 ± 0.20 , making it moderately basic and readily available for direct use in acylation, reductive amination, or peptide coupling reactions without the need for a neutralization step. In contrast, the hydrochloride salt requires an additional base treatment to liberate the free amine, which can introduce salt waste, lower yields, and complicate reaction workup in multi-step syntheses. While no direct head-to-head yield comparison is published, the general principle is that using the free base streamlines reaction workflows and reduces the risk of side reactions from chloride ions or residual base in sensitive transformations .

Amine Functionalization Salt Form Selection Synthetic Intermediate

(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8): Optimal Research and Industrial Application Scenarios


Synthesis of Enantiomerically Pure 5-HT2C Receptor Ligands

This chiral amine is a key building block for the synthesis of selective serotonin 2C (5-HT2C) receptor agonists, a class of compounds under investigation for obesity, schizophrenia, and other CNS disorders. The (R)-stereochemistry and 4-fluoro substitution pattern are designed to mimic the pharmacophore of known 5-HT2C agonists, which rely on a rigid dihydrobenzofuran core for receptor selectivity [1]. Using the racemate or the (S)-enantiomer would compromise the stereochemical integrity of the final ligand, potentially reducing potency or introducing off-target 5-HT2A/5-HT2B activity, which is a known liability for this target class [2].

Asymmetric Synthesis of Chiral Dihydrobenzofuran-Based APIs

As a single-enantiomer, fluorine-containing amine, this compound serves as an ideal chiral synthon for constructing more complex, enantiomerically pure active pharmaceutical ingredients (APIs) that incorporate a dihydrobenzofuran motif. The 4-fluoro substituent can act as a metabolic blocking group or as a handle for further functionalization via SNAr or metal-catalyzed cross-coupling [1]. Its use as a defined chiral input ensures that the final API's stereochemistry is controlled from an early synthetic stage, simplifying downstream purification and analytical characterization compared to routes involving racemic intermediates [3].

Medicinal Chemistry SAR Exploration of Fluorinated Benzofuran Pharmacophores

Medicinal chemists require this specific compound to probe the structure-activity relationship (SAR) of the 4-fluoro, 3-amino substitution pattern on the dihydrobenzofuran scaffold. Studies have shown that the position of fluorine on the benzofuran ring is a critical determinant of biological activity, with regioisomers exhibiting vastly different potency and selectivity profiles [1]. By securing the exact (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine, researchers can generate accurate and reproducible SAR data, avoiding the confounding effects of regioisomeric or stereoisomeric impurities that would arise from using less-defined starting materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.